4-(3-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
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Overview
Description
4-(3-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorine atom on the phenyl ring and two methyl groups on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can be used as the 1,3-diketone to form 1,3-dimethyl-1h-pyrazole.
Introduction of the fluorophenyl group: The 3-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of 3-fluorophenylboronic acid with 1,3-dimethyl-1h-pyrazole-5-bromide in the presence of a palladium catalyst and a base.
Amination: The final step involves the introduction of the amine group at the 5-position of the pyrazole ring. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the fluorophenyl group or the pyrazole ring.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Reduced derivatives of the fluorophenyl group or pyrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs, particularly for its potential antimicrobial and anticancer activities
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It has been used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the pyrazole ring provides stability and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine: Similar structure but with the fluorine atom on the 4-position of the phenyl ring.
4-(3-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine: Similar structure but with a chlorine atom instead of fluorine.
4-(3-Methylphenyl)-1,3-dimethyl-1h-pyrazol-5-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
4-(3-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to certain molecular targets. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C11H12FN3 |
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Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H12FN3/c1-7-10(11(13)15(2)14-7)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3 |
InChI Key |
VOZMEPPTDKDYPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)F)N)C |
Origin of Product |
United States |
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